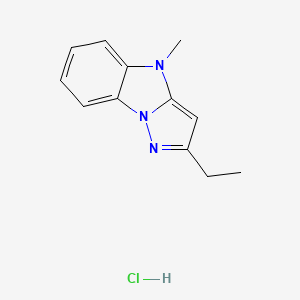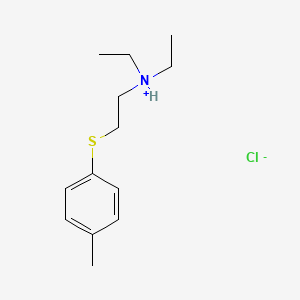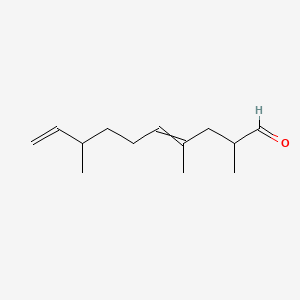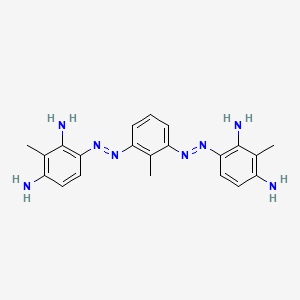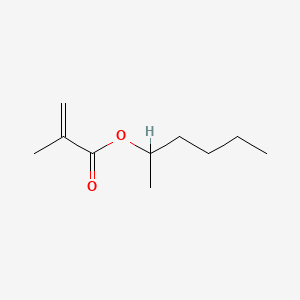
1-Methylpentyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpentyl methacrylate is an organic compound with the molecular formula C10H18O2. It is an ester derived from methacrylic acid and 1-methylpentanol. This compound is used in various industrial applications, particularly in the production of polymers and copolymers. Its structure consists of a methacrylate group attached to a 1-methylpentyl group, which imparts unique properties to the compound.
Méthodes De Préparation
1-Methylpentyl methacrylate can be synthesized through several methods. One common synthetic route involves the esterification of methacrylic acid with 1-methylpentanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion. Industrial production methods often involve the use of acetone cyanohydrin as a precursor, which is converted to methacrylic acid and then esterified with 1-methylpentanol .
Analyse Des Réactions Chimiques
1-Methylpentyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings, adhesives, and other applications.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce methacrylic acid and 1-methylpentanol.
Transesterification: It can react with other alcohols to form different methacrylate esters. Common reagents used in these reactions include acids, bases, and alcohols.
Applications De Recherche Scientifique
1-Methylpentyl methacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties, such as flexibility, transparency, and resistance to UV radiation.
Biomedical Applications: Polymers derived from this compound are used in medical devices, drug delivery systems, and dental materials due to their biocompatibility and mechanical properties.
Industrial Applications: It is used in the production of coatings, adhesives, and sealants, where its properties enhance durability and performance.
Mécanisme D'action
The mechanism of action of 1-methylpentyl methacrylate primarily involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, initiated by heat, light, or chemical initiators. The resulting polymers have unique mechanical and chemical properties, making them suitable for various applications. The molecular targets and pathways involved in its action include the formation of covalent bonds between monomer units, leading to the creation of high-molecular-weight polymers .
Comparaison Avec Des Composés Similaires
1-Methylpentyl methacrylate can be compared with other methacrylate esters, such as methyl methacrylate, ethyl methacrylate, and butyl methacrylate. While all these compounds share the methacrylate group, the alkyl group attached to the ester varies, leading to differences in their properties and applications. For example:
Methyl Methacrylate: Used in the production of poly(methyl methacrylate) (PMMA), known for its optical clarity and strength.
Ethyl Methacrylate: Used in coatings and adhesives, offering flexibility and durability.
Butyl Methacrylate: Used in the production of flexible and impact-resistant polymers.
This compound is unique due to its specific alkyl group, which imparts distinct properties to the resulting polymers, such as enhanced flexibility and resistance to environmental factors.
Propriétés
Numéro CAS |
94159-13-4 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
hexan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-6-7-9(4)12-10(11)8(2)3/h9H,2,5-7H2,1,3-4H3 |
Clé InChI |
USPLKTKSLPLUJG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


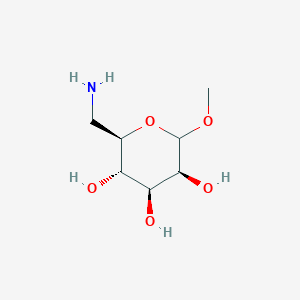


![2,3,9,10-Tetrabromo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13775390.png)

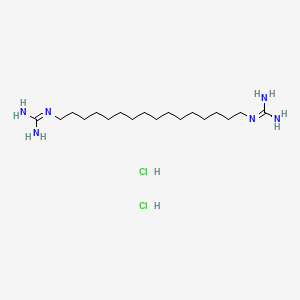
![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)
